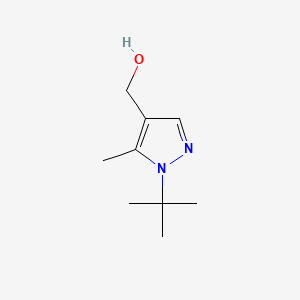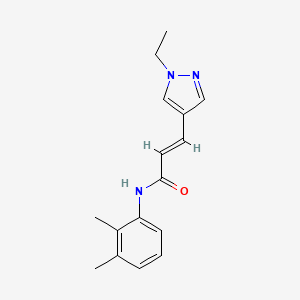![molecular formula C25H21BrClN5O2S B10906534 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10906534.png)
2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide typically involves multiple steps, including the formation of the triazole ring, the introduction of the bromophenyl and chlorobenzyl groups, and the final coupling with acetohydrazide. Common reagents and conditions may include:
Formation of Triazole Ring: Using hydrazine derivatives and appropriate aldehydes or ketones under reflux conditions.
Introduction of Bromophenyl Group: Bromination reactions using bromine or N-bromosuccinimide (NBS).
Coupling with Acetohydrazide: Using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the bromophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may lead to dehalogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the aromatic substituents may play a crucial role in binding to these targets, leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-{2-[(4-methylbenzyl)oxy]phenyl}methylidene]acetohydrazide
- **2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide lies in its specific combination of substituents, which may confer unique biological activities and chemical properties. The presence of both bromophenyl and chlorobenzyl groups, along with the triazole ring, may enhance its binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C25H21BrClN5O2S |
|---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H21BrClN5O2S/c1-32-24(20-7-3-4-8-21(20)26)30-31-25(32)35-16-23(33)29-28-14-18-6-2-5-9-22(18)34-15-17-10-12-19(27)13-11-17/h2-14H,15-16H2,1H3,(H,29,33)/b28-14+ |
InChI Key |
OOWNPNPPQZOCNU-CCVNUDIWSA-N |
Isomeric SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4Br |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10906457.png)
![methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906467.png)
![4-{2-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]ethyl}-N-phenylpiperazine-1-carboxamide](/img/structure/B10906478.png)
![Methyl 3-(2-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906480.png)

![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B10906495.png)
![N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B10906504.png)
![Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate](/img/structure/B10906510.png)
![tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate](/img/structure/B10906511.png)
![n-{(e)-[4-(Benzyloxy)phenyl]methylene}-2-methyl-5-nitroaniline](/img/structure/B10906521.png)
![N-[(E)-anthracen-9-ylmethylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10906522.png)

![2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10906529.png)
